N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15062779
Molecular Formula: C28H28N4O4S
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N4O4S |
|---|---|
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C28H28N4O4S/c1-31(16-19-6-3-2-4-7-19)13-5-12-29-26(33)21-10-8-20(9-11-21)17-32-27(34)22-14-24-25(36-18-35-24)15-23(22)30-28(32)37/h2-4,6-11,14-15H,5,12-13,16-18H2,1H3,(H,29,33)(H,30,37) |
| Standard InChI Key | LKPQQFJXFRDOQK-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Introduction
Potential Biological Activities
Quinazoline derivatives have been extensively studied for their pharmacological properties. While specific data on N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is scarce, related compounds have shown:
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Anticancer Activity: Quinazolines can inhibit cell growth and induce apoptosis in cancer cells.
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Anti-inflammatory Effects: They may reduce inflammation by inhibiting specific enzymes.
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Antimicrobial Properties: Some quinazolines exhibit activity against bacteria and fungi.
Research Findings and Challenges
Research on this specific compound is limited, and most findings are based on related quinazoline derivatives. Challenges in studying this compound include its complex synthesis and the need for detailed pharmacokinetic and pharmacodynamic analyses.
| Challenge | Description |
|---|---|
| Synthesis Complexity | Requires multiple steps and specific conditions. |
| Pharmacokinetic Analysis | Necessary to understand absorption, distribution, metabolism, and excretion. |
| Pharmacodynamic Analysis | Essential for determining efficacy and safety. |
Future Directions
Future research should focus on synthesizing the compound efficiently and evaluating its biological activities. In vitro and in vivo studies are crucial for understanding its potential therapeutic applications.
| Future Direction | Objective |
|---|---|
| Efficient Synthesis | Develop simpler, cost-effective synthesis methods. |
| Biological Activity Screening | Evaluate anticancer, anti-inflammatory, and antimicrobial effects. |
| Pharmacological Studies | Conduct detailed pharmacokinetic and pharmacodynamic analyses. |
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